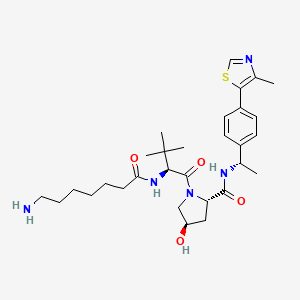
4-(3-(4-Nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-Nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid typically involves the condensation of 4-nitrobenzaldehyde with an appropriate amine, followed by cyclization and further functionalization. One common method involves the reaction of 4-nitrobenzaldehyde with 2-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-1-carboxylic acid under acidic or basic conditions to form the desired Schiff base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The carbon-nitrogen double bond can be reduced to form a secondary amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
Reduction: Reduction of the nitro group forms 4-(3-(4-aminobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-(4-Nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis .
Biology
The compound has shown potential in biological applications, particularly in the study of enzyme inhibition and as a model compound for studying Schiff base formation and reactivity .
Medicine
In medicine, derivatives of this compound have been investigated for their potential anticancer and antimicrobial properties. The presence of the nitro group and the Schiff base structure contribute to its biological activity .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials that require specific structural properties. Its ability to undergo various chemical reactions makes it a versatile building block in industrial chemistry .
Mechanism of Action
The mechanism of action of 4-(3-(4-Nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid involves its interaction with biological molecules through its Schiff base structure. The carbon-nitrogen double bond can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The nitro group can also participate in redox reactions, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzaldehyde: A precursor in the synthesis of the compound.
2-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-1-carboxylic acid: Another precursor used in the synthesis.
Schiff bases: A broad class of compounds with similar structural features and reactivity.
Uniqueness
4-(3-(4-Nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid is unique due to its combination of a Schiff base structure with a nitrobenzylidene moiety and a pyrrole ring. This combination imparts specific chemical and biological properties that are not commonly found in other Schiff bases, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H16N2O5 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
4-[(3E)-3-[(4-nitrophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C24H16N2O5/c27-23-19(14-16-6-10-21(11-7-16)26(30)31)15-22(17-4-2-1-3-5-17)25(23)20-12-8-18(9-13-20)24(28)29/h1-15H,(H,28,29)/b19-14+ |
InChI Key |
MSVZBBATVMKDKE-XMHGGMMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)N2C4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride](/img/structure/B11927580.png)


![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B11927604.png)
![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11927608.png)
![3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B11927610.png)



![(1R)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927627.png)



